alpha-Methyltryptamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

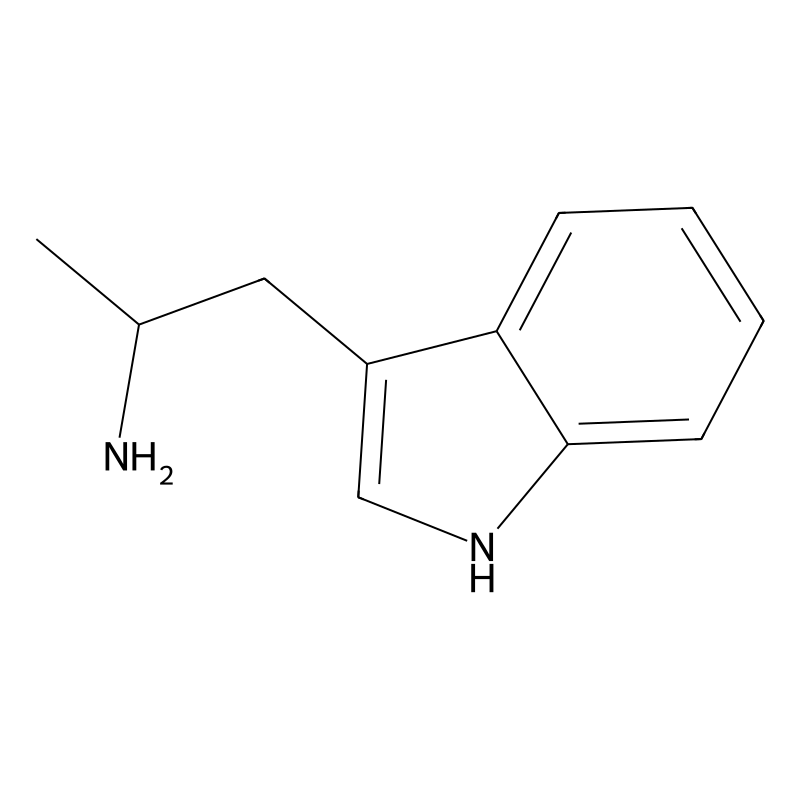

Alpha-Methyltryptamine is a synthetic compound belonging to the tryptamine class, closely related to the neurotransmitter serotonin. It is characterized by a methyl group attached to the alpha carbon of the tryptamine backbone, which distinguishes it from other tryptamines. This structural modification allows alpha-methyltryptamine to act as a monoamine oxidase inhibitor and a stimulant, with psychoactive effects that can include hallucinations and euphoria. Originally developed in the 1960s as an antidepressant under the trade name "Indopan," it is now recognized for its psychedelic properties at higher doses, with effects lasting up to 24 hours .

Alpha-methyltryptamine undergoes various chemical transformations, primarily involving oxidation, reduction, and conjugation reactions. Key reactions include:

- Oxidation: Alpha-methyltryptamine can be oxidized to form various metabolites, including N-acetylated and sulfated derivatives.

- Reduction: The compound can be reduced using agents like lithium aluminum hydride or copper(II) chloride, which can convert ketoximes derived from its precursors into active forms .

- Conjugation: Phase II metabolic reactions may include glucuronidation and sulfation, which modify the compound for excretion .

Alpha-methyltryptamine exhibits significant biological activity due to its interaction with serotonin receptors. It acts as a releasing agent of serotonin, norepinephrine, and dopamine while also functioning as a non-selective agonist at serotonin receptors, particularly 5-HT2A. Its monoamine oxidase inhibition contributes to prolonged effects in the central nervous system. Side effects may include agitation, pupil dilation, and rapid heart rate, along with potential neurotoxicity at high doses .

The synthesis of alpha-methyltryptamine can be achieved through several methods:

- Nitroaldol Condensation: This involves the reaction between indole-3-carboxaldehyde and nitroethane in the presence of ammonium acetate, yielding 1-(3-indolyl)-2-nitropropene-1. This intermediate can then be reduced to alpha-methyltryptamine using lithium aluminum hydride.

- Condensation with Hydroxylamine: Another method involves condensing indole-3-acetone with hydroxylamine followed by reduction with lithium aluminum hydride .

These methods highlight the versatility in producing alpha-methyltryptamine from readily available precursors.

Alpha-methyltryptamine interacts with various substances due to its pharmacological profile. Notably:

- Monoamine Oxidase Inhibitors: Caution is advised when combining alpha-methyltryptamine with other monoamine oxidase inhibitors due to the risk of serotonin syndrome.

- Stimulants: Co-administration with stimulants can lead to increased cardiovascular risks.

- Psychoactive Substances: Its effects may be potentiated when taken alongside other psychedelics or entactogens .

Research into these interactions is crucial for understanding safe usage parameters.

Alpha-methyltryptamine shares structural similarities with several other compounds in the tryptamine class. Here are some notable comparisons:

Alpha-methyltryptamine's unique methyl substitution allows it to exhibit both stimulant and hallucinogenic properties while maintaining a distinct pharmacological profile compared to its analogs.

Structure and Nomenclature

AMT’s systematic name is 3-(2-aminopropyl)indole, with a molecular formula of C₁₁H₁₄N₂ (molecular weight: 174.24 g/mol). Its structure comprises an indole moiety—a bicyclic aromatic system—with a methyl group attached to the alpha carbon of the ethylamine side chain. This substitution confers resistance to monoamine oxidase A (MAO-A) degradation, prolonging its pharmacokinetic profile.

Synonyms and Stereoisomers

AMT is known by multiple identifiers:

- Indopan (historical brand name in the Soviet Union)

- IT-290 (Sandoz developmental code)

- Ro 3-0926 (Upjohn designation)

- U-14,164E (Upjohn reference)

The compound exists as two enantiomers:

Key Structural Features

| Feature | Description |

|---|---|

| Indole Core | Bicyclic aromatic system (pyrrole ring fused to benzene) |

| Ethylamine Side Chain | Methyl group at alpha carbon (C1 of the propan-2-amine chain) |

| Amino Group | Primary amine (-NH₂) attached to the beta carbon of the side chain |

Historical Development and Initial Pharmacological Characterization

Origins and Early Clinical Trials

AMT was synthesized in the 1960s by Upjohn as part of a broader effort to develop tryptamine-based antidepressants. Initial animal studies indicated potential as a monoamine oxidase inhibitor (MAOI), prompting clinical trials in the Soviet Union under the brand name Indopan. The compound was administered in 5–10 mg doses for depression, but its use was discontinued due to reports of psychosis and toxicity.

Pharmacological Mechanisms

Early studies revealed AMT’s dual action:

- Monoamine Reuptake Inhibition:

- Monoamine Release:

- Releases stored serotonin, norepinephrine, and dopamine from presynaptic terminals.

- Serotonin Receptor Agonism:

These mechanisms align with those of other α-alkylated tryptamines but differ from non-α-alkylated analogs (e.g., DMT) in MAO-A resistance.

Recreational Emergence

By the 1990s, AMT gained popularity as a "legal high" due to its delayed onset (3–4 hours) and prolonged duration (12–24 hours). Reports of euphoria, visual distortions, and stimulant-like effects paralleled its growing misuse, leading to regulatory actions in multiple countries.

Position Within the Tryptamine and α-Alkylated Tryptamine Classes

Tryptamine Classifications

AMT belongs to the tryptamine family, which includes:

- Endogenous Neurotransmitters: Serotonin (5-HT), melatonin.

- Hallucinogens: Psilocybin, DMT, 5-MeO-DMT.

- Entactogens: MDMA, MDA.

α-Alkylated Tryptamine Subclass

AMT is a member of the α-alkylated tryptamines, distinguished by methyl or ethyl groups at the alpha carbon of the ethylamine chain. Key members include:

| Compound | Alpha Substituent | Primary Effects |

|---|---|---|

| Alpha-Methyltryptamine (AMT) | Methyl | Hallucinogenic, stimulant, entactogenic |

| Alpha-Ethyltryptamine (αET) | Ethyl | Entactogenic, neurotoxic |

| 5-MeO-αMT | Methyl + 5-OCH₃ | Potent 5-HT₂A agonism |

Comparative Pharmacodynamics

AMT’s pharmacological profile differs from non-α-alkylated tryptamines due to its MAO-A resistance, allowing oral bioavailability. Below is a comparison of monoamine release and receptor activity:

| Parameter | AMT | DMT | Serotonin |

|---|---|---|---|

| Serotonin Release (EC₅₀, nM) | 22–68 | 114 | N/A |

| Dopamine Release (EC₅₀, nM) | 79–112 | >10,000 | N/A |

| 5-HT₂A Agonism (Eₘₐₓ, %) | 103% | 83% | N/A |

Notes: Lower EC₅₀ values indicate higher potency. AMT’s balanced monoamine release and receptor agonism distinguish it from DMT, which predominantly affects serotonin.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

66654-22-6 (mesylate)

879-36-7 (mono-hydrochloride)

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Acute Toxic

Other CAS

299-26-3

Wikipedia

Dates

2: Gardner D, Riet-Correa F, Lemos D, Welch K, Pfister J, Panter K. Teratogenic effects of Mimosa tenuiflora in a rat model and possible role of N-methyl- and N,N-dimethyltryptamine. J Agric Food Chem. 2014 Jul 30;62(30):7398-401. doi: 10.1021/jf5005176. Epub 2014 Apr 10. PubMed PMID: 24689494.

3: Kamour A, James D, Spears R, Cooper G, Lupton DJ, Eddleston M, Thompson JP, Vale AJ, Thanacoody HK, Hill SL, Thomas SH. Patterns of presentation and clinical toxicity after reported use of alpha methyltryptamine in the United Kingdom. A report from the UK National Poisons Information Service. Clin Toxicol (Phila). 2014 Mar;52(3):192-7. doi: 10.3109/15563650.2014.885983. PubMed PMID: 24580059.

4: Wilcox J. Psychoactive properties of alpha-methyltryptamine: analysis from self reports of users. J Psychoactive Drugs. 2012 Jul-Aug;44(3):274-6. PubMed PMID: 23061328.

5: Haig SD, Kelly C, Morden C. A report of an outbreak of toxicity from a novel drug of abuse: ERIC-3. Emerg Med J. 2013 Jul;30(7):543-5. doi: 10.1136/emermed-2012-201631. Epub 2012 Aug 27. PubMed PMID: 22927634.

6: Kanamori T, Kuwayama K, Tsujikawa K, Miyaguchi H, Iwata YT, Inoue H. In vivo metabolism of alpha-methyltryptamine in rats: identification of urinary metabolites. Xenobiotica. 2008 Dec;38(12):1476-86. doi: 10.1080/00498250802491654. PubMed PMID: 18982537.

7: Lee K, Hahn EJ, Pieper N, Okoli CT, Repace J, Troutman A. Differential impacts of smoke-free laws on indoor air quality. J Environ Health. 2008 Apr;70(8):24-30, 54. PubMed PMID: 18468220.

8: Boland DM, Andollo W, Hime GW, Hearn WL. Fatality due to acute alpha-methyltryptamine intoxication. J Anal Toxicol. 2005 Jul-Aug;29(5):394-7. PubMed PMID: 16105268.

9: Ishida T, Kudo K, Kiyoshima A, Inoue H, Tsuji A, Ikeda N. Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2005 Aug 25;823(1):47-52. Epub 2004 Nov 19. PubMed PMID: 16055053.

10: Nakagawasai O, Arai Y, Satoh SE, Satoh N, Neda M, Hozumi M, Oka R, Hiraga H, Tadano T. Monoamine oxidase and head-twitch response in mice. Mechanisms of alpha-methylated substrate derivatives. Neurotoxicology. 2004 Jan;25(1-2):223-32. Review. PubMed PMID: 14697897.

11: Long H, Nelson LS, Hoffman RS. Alpha-methyltryptamine revisited via easy Internet access. Vet Hum Toxicol. 2003 Jun;45(3):149. PubMed PMID: 12776793.

12: Marcozzi G, Befani O, Mondovì B. Type B monoamine oxidase activity in human brain malignant tumors. Cancer Biochem Biophys. 1998 Oct;16(3):287-94. PubMed PMID: 10072212.

13: Arai Y, Tadano T, Yonezawa A, Fujita T, Kinemuchi H, Kisara K. Activation of brain 5-HT neurons by two alpha-methylated tryptamine derivatives. Prog Brain Res. 1995;106:269-75. PubMed PMID: 8584663.

14: Amano H, Goshima Y, Akema N, Ueda H, Kubo T, Misu Y. Effects of acute nicotine on catecholamine turnover in various rat brain regions. J Pharmacobiodyn. 1989 Jan;12(1):18-23. PubMed PMID: 2724049.

15: Barer AS, Lakota NG, Ostrovskaia GZ, Shashkov VS. [Pharmacologic correction of the effect of cold on man]. Kosm Biol Aviakosm Med. 1988 Nov-Dec;22(6):66-73. Russian. PubMed PMID: 2906380.

16: Nichols DE, Lloyd DH, Johnson MP, Hoffman AJ. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. J Med Chem. 1988 Jul;31(7):1406-12. PubMed PMID: 3385733.

17: Terenina NB, Shalaeva NM, Pomogaev IN. [The ability of cestodes to synthesize serotonin]. Zh Evol Biokhim Fiziol. 1988 Mar-Apr;24(2):129-33. Russian. PubMed PMID: 3414215.

18: Scheinin H, Scheinin M. Monoamine metabolite levels in rat CSF: kinetic studies. Pharmacol Toxicol. 1987 Sep;61(3):167-71. PubMed PMID: 2446306.

19: Georgiev V, Getova D, Opitz M. Mechanisms of the angiotensin II effects on the exploratory behavior of rats in open field. I. Interaction of angiotensin II with saralasin and catecholaminergic drugs. Methods Find Exp Clin Pharmacol. 1987 May;9(5):297-301. PubMed PMID: 3613758.

20: Benkirane S, Arbilla S, Langer SZ. Newly synthesized noradrenaline mediates the alpha 2-adrenoceptor inhibition of [3H]5-hydroxytryptamine release induced by beta-phenylethylamine in rat hippocampal slices. Eur J Pharmacol. 1986 Nov 19;131(2-3):189-98. PubMed PMID: 3028829.